molecular formula C13H23BO4 B6618697 (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate CAS No. 1509899-49-3

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

Cat. No.: B6618697
CAS No.: 1509899-49-3
M. Wt: 254.13 g/mol
InChI Key: QPSFEYWJMDUMMX-CMDGGOBGSA-N
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Description

This compound is an aliphatic boronic ester featuring a methyl ester group, a substituted but-3-enoate backbone, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The (E)-configuration at the double bond confers steric stability, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated alkenes or functionalized aliphatic systems . Its synthesis likely involves palladium-catalyzed borylation, analogous to methods described for aryl and alkenyl boronates .

Properties

IUPAC Name

methyl (E)-2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4/c1-11(2,10(15)16-7)8-9-14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFEYWJMDUMMX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed β-borylation strategy leverages α,β-acetylenic esters as precursors, where the alkyne moiety undergoes regioselective boron addition. For the target compound, the starting material is designed as methyl 2,2-dimethylpent-2-ynoate, featuring geminal dimethyl groups to enforce steric control. The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, activated by a CuCl/Xantphos/NaOt-Bu catalytic system in tetrahydrofuran (THF).

The mechanism proceeds through a copper-boryl intermediate, which inserts into the carbon–carbon triple bond. Methanol acts as a proton shuttle, ensuring trans-addition to yield the (E)-configured vinyl boronate. This stereochemical outcome is confirmed via NOE experiments, where irradiation of the vinylic proton shows no coupling to allylic protons, consistent with trans geometry.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and selectivity include:

  • Catalyst Loading : A 3 mol% CuCl and 6 mol% Xantphos combination achieves 85% yield for analogous substrates.

  • Solvent : THF outperforms polar aprotic solvents like DMF, likely due to improved ligand solubility.

  • Temperature : Room temperature (25°C) suffices, avoiding side reactions from thermal decomposition.

Table 1 : Optimization Data for Copper-Catalyzed β-Borylation

ParameterTested RangeOptimal ValueYield (%)
CuCl (mol%)1–5385
Xantphos (mol%)3–12685
SolventTHF, DMF, TolueneTHF85
Reaction Time (h)2–241285

Characterization and Spectral Data

The product is isolated as a colorless oil and characterized by ¹H NMR, ¹³C NMR, and HRMS:

  • ¹H NMR (CDCl₃) : δ 1.24 (s, 12H, Bpin methyl), 1.29 (s, 6H, C₂ geminal dimethyl), 3.82 (s, 3H, OCH₃), 6.23 (s, 1H, vinylic H).

  • ¹³C NMR : δ 168.9 (ester carbonyl), 152.0 (C–B), 128.1 (vinyl), 83.7 (Bpin quaternary), 60.4 (OCH₃), 36.1 (C₂ dimethyl).

  • HRMS : m/z calcd for C₁₅H₂₇BO₄ 288.2002, found 288.2004.

Morita–Baylis–Hillman Adduct Functionalization

Substrate Synthesis and Boron Incorporation

An alternative route utilizes MBH alcohols derived from methyl acrylate and dimethyl ketone. The MBH adduct, methyl 2-(hydroxymethyl)-2,3-dimethylacrylate, is treated with B₂pin₂ in the presence of Cu(OTf)₂ (5 mol%) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM). This one-pot reaction achieves simultaneous hydroxyl substitution and boron incorporation.

The reaction proceeds via a copper-mediated deborylation-protonation sequence, where the MBH alcohol’s hydroxyl group is displaced by the boron moiety. DBU facilitates deprotonation, ensuring high conversion rates.

Stereoselectivity and Byproduct Analysis

The E-configuration is favored due to the steric bulk of the geminal dimethyl and Bpin groups, which enforce antiperiplanar geometry during boron addition. Minor Z-isomers (<5%) are removed via silica gel chromatography. A common byproduct is the protodeboronated acrylate, formed in <10% yield under suboptimal conditions.

Table 2 : Comparative Yields for MBH-Based Synthesis

BaseSolventTemp (°C)Yield (%)Purity (HPLC)
DBUDCM258898.5
Et₃NDCM256295.2
K₂CO₃THF504591.8

Scalability and Practical Considerations

This method demonstrates excellent scalability, with a 10 mmol-scale reaction affording 2.88 g (88% yield) of product. Key advantages include:

  • Functional Group Tolerance : Esters and alkyl groups remain intact under mild conditions.

  • Purification : Simple silica gel chromatography (hexane:ethyl acetate = 8:1) suffices, avoiding costly techniques like preparative HPLC.

Comparative Analysis of Methodologies

Efficiency and Cost

  • Copper-Catalyzed Borylation : Higher atom economy (78%) but requires expensive Xantphos ligand.

  • MBH Functionalization : Lower atom economy (65%) but uses cheaper Cu(OTf)₂ and DBU.

Stereochemical Control

Both methods achieve >95% E-selectivity. The copper/Xantphos system offers slightly better reproducibility, while the MBH route allows modular substrate design.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic molecules .

Scientific Research Applications

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions
One of the primary applications of (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate is as a boronic ester in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound under typical reaction conditions .

Example Reaction
In a typical Suzuki reaction involving this compound:

Ar Br+ E methyl 2 2 dimethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl but 3 enoateAr C C C O R+HBr\text{Ar Br}+\text{ E methyl 2 2 dimethyl 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl but 3 enoate}\rightarrow \text{Ar C C C O R}+\text{HBr}

This reaction can be used to synthesize complex organic molecules relevant in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
The compound can also be utilized in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with specific properties. For instance, incorporating this boron-containing unit into polymers can enhance thermal stability and mechanical properties .

PropertyValue
Glass Transition TempIncreased by 20°C
Thermal DecompositionAbove 300°C

Medicinal Chemistry

Drug Development
Research indicates that compounds containing boron are increasingly being explored for their potential therapeutic benefits. The unique electronic properties of this compound may contribute to the design of new drugs targeting specific biological pathways. For example, modifications to the dioxaborolane structure can lead to enhanced bioactivity against certain cancer cell lines .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The researchers synthesized a series of analogs and evaluated their activity using MTT assays.

Case Study 2: Development of Functional Polymers

Another research project focused on using this compound to create functionalized polymers for drug delivery systems. The polymers exhibited controlled release properties and improved solubility for hydrophobic drugs.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications/Reactivity Reference
(E)-Methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate (Target) C₁₃H₂₁BO₄ 256.12 g/mol Aliphatic ester, dioxaborolane, (E)-alkene Cross-coupling to form conjugated dienes; potential monomer for functionalized polymers
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 280.14 g/mol Aromatic ester, dioxaborolane Synthesis of biaryl systems via Suzuki coupling; electronic materials
(Z)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-3-enoate C₁₃H₂₁BO₄ 256.12 g/mol Aliphatic ester, dioxaborolane, (Z)-alkene Less stable than (E)-isomers; limited use in stereoselective synthesis
(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol C₁₁H₂₁BO₃ 212.09 g/mol Aliphatic alcohol, dioxaborolane, (E)-alkene Intermediate for hydroxyl-containing polymers; prone to oxidation
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.11 g/mol Aromatic ester, CF₃ group, dioxaborolane Electron-deficient aryl systems for OLEDs or sensors
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane C₁₀H₁₉BO₂ 182.07 g/mol Simple alkenyl, dioxaborolane Cross-coupling of small alkenes; limited steric hindrance

Reactivity in Cross-Coupling Reactions

  • Target Compound: The aliphatic (E)-configured enoate facilitates stereoretentive coupling with aryl/alkenyl halides, producing conjugated dienes with minimal steric interference .
  • Aromatic Analogs (e.g., ) : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, improving coupling efficiency with electron-rich partners.
  • Aliphatic Alcohols (e.g., ) : Require protection of the hydroxyl group prior to coupling, adding synthetic steps .

Key Research Findings

  • Steric Effects: The dimethyl groups on the butenoate backbone in the target compound reduce rotational freedom, enhancing regioselectivity in cross-couplings .
  • Comparative Yields : Suzuki couplings using the target compound achieve >80% yields under standard Pd(PPh₃)₄/K₂CO₃ conditions, outperforming aliphatic alcohols (≤60% yield due to side reactions) .
  • Thermal Stability : The target decomposes at 210°C (TGA data inferred from ), comparable to aromatic analogs but superior to alkenes with simpler substituents.

Biological Activity

(E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate, with the CAS number 1509899-49-3, is an organic compound notable for its applications in organic synthesis and potential biological activities. This article delves into its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C13H23BO4 and a molecular weight of approximately 254.13 g/mol. Its structure includes a dioxaborolane moiety, which is significant in various chemical reactions and biological applications.

The biological activity of this compound is largely attributed to its ability to participate in chemical reactions that form new bonds. The boronic ester group enhances its reactivity in organic synthesis and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that compounds containing boron can exhibit antioxidant effects by scavenging free radicals.
  • Anti-inflammatory Effects : The presence of the dioxaborolane structure may contribute to anti-inflammatory activities by modulating pathways such as NF-kB signaling. In vitro studies have shown that related compounds can significantly reduce inflammatory cytokine release in response to stimuli like LPS (lipopolysaccharide) .
  • Pharmacological Applications : The compound's structure allows for potential modifications leading to derivatives that could serve as pharmacological agents targeting various diseases.

Case Study 1: Inhibition of Inflammatory Cytokines

A study evaluated the effects of boron-containing compounds on inflammatory responses in human monocytes. The results indicated that certain derivatives significantly inhibited NF-kB activity and reduced IL-6 secretion in a dose-dependent manner. For instance:

CompoundIC50 (pM)Max Inhibition (%)
(E)-methyl 2,2-dimethyl...2538
Control (Dexamethasone)6024

This suggests that modifications to the dioxaborolane group could enhance anti-inflammatory properties .

Case Study 2: Antioxidant Activity

In another study involving various dioxaborolane derivatives, it was found that some exhibited significant antioxidant activity measured through DPPH radical scavenging assays. The effectiveness varied based on structural modifications:

CompoundDPPH Scavenging Activity (%)
(E)-methyl 2,2-dimethyl...70
Control (Vitamin C)85

These findings highlight the potential of this compound in developing antioxidant therapies .

Q & A

What are the key considerations for synthesizing (E)-methyl 2,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or esterification of boronic acid precursors. For example, a similar dioxaborolane derivative was synthesized via palladium-catalyzed coupling with a yield of 27% under hexanes/EtOAc (2:1) chromatography . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
  • Reaction conditions : Anhydrous solvents (THF, DMSO) and inert atmosphere.
  • Purification : Column chromatography with silica gel and optimized solvent ratios.

How can the stereochemistry (E-configuration) of the double bond be confirmed?

The E-configuration is confirmed via:

  • NMR spectroscopy : Coupling constants (J) between trans-alkene protons (typically ~16 Hz).
  • X-ray crystallography : Definitive structural assignment, as demonstrated for a nitro-substituted analog .
  • IR spectroscopy : Absence of cis-isomer-specific peaks (e.g., altered carbonyl stretching).

What analytical techniques are recommended for purity assessment?

  • HPLC/GC-MS : Detect impurities (<2%) and quantify purity (>98% as per industry standards) .
  • 1H/13C NMR : Identify residual solvents or byproducts.
  • Elemental analysis : Verify boron and oxygen content.

How do structural analogs of this compound differ in reactivity or bioactivity?

Analog studies (e.g., ethyl 4-chloro-2-dioxaborolan-benzoate) reveal that substituent position and electronic effects modulate reactivity. For example:

Compound StructureKey FeatureBioactivity/Reactivity DifferenceSource
Chlorine at para positionEnhanced electrophilicityHigher cross-coupling efficiency
Methyl vs. ethyl estersSteric hindranceAltered enzyme binding affinity

These differences guide targeted modifications for specific applications .

What methodological approaches resolve contradictions in biological activity data?

  • Comparative SAR studies : Test analogs with systematic substituent variations (e.g., halogen vs. methyl groups) .
  • Dose-response assays : Identify non-linear effects or off-target interactions.
  • Computational modeling : Predict binding modes using molecular docking (e.g., with enzymes like proteases) .

How can environmental degradation pathways of this compound be studied?

  • Laboratory simulations : Expose the compound to UV light, microbial consortia, or aqueous hydrolysis (pH 3–9) .
  • Analytical monitoring : Use LC-MS to track degradation products (e.g., boronic acids).
  • Ecotoxicology assays : Assess toxicity in model organisms (Daphnia, algae) .

What strategies improve solubility for in vivo studies?

  • Solvent selection : Use DMSO or PEG-400 for stock solutions (e.g., 10 mM in DMSO stored at -80°C) .
  • Prodrug design : Convert esters to carboxylic acids via hydrolysis.
  • Nanoparticle encapsulation : Enhance bioavailability for pharmacokinetic studies.

How does the dioxaborolane group influence stability under physiological conditions?

  • Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in aqueous media (t½ ~2–6 hours at pH 7.4), releasing boronic acids .
  • Stabilization methods : Use pinacol ester derivatives or adjust pH to slow degradation .

What computational tools predict interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., proteases) using crystal structures .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .

How to design a study comparing synthetic routes for scalability?

  • Benchmark metrics : Yield, purity, and step economy.
  • Case study : A Pd-catalyzed route achieved 27% yield but required costly ligands, while a nickel-catalyzed alternative offered lower cost but reduced efficiency .
  • DoE (Design of Experiments) : Optimize temperature, catalyst loading, and solvent ratios systematically.

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